molecular formula C12H6Cl2N2O B15058406 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B15058406
M. Wt: 265.09 g/mol
InChI Key: PCKHPZDHNNUGKN-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines. This compound is characterized by the presence of a chloro-substituted phenyl group and a chloro-substituted oxazolo-pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea as a starting material, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups on the phenyl and oxazolo-pyridine rings can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, which can replace the chloro groups under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and oxazolo-pyridine moieties. This combination of structural features contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C12H6Cl2N2O

Molecular Weight

265.09 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H

InChI Key

PCKHPZDHNNUGKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl

Origin of Product

United States

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